- Process for preparation of 2-amino-1-alcohols from 1,2-diols, China, , ,

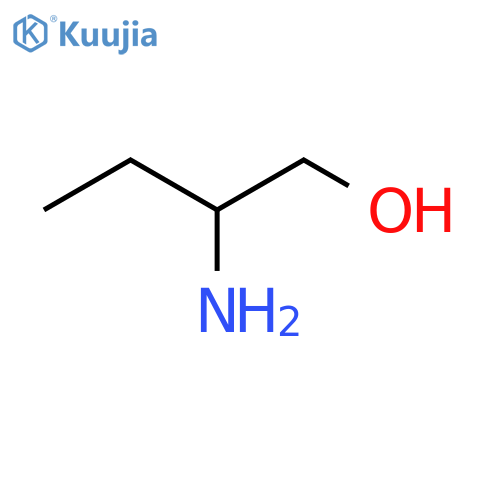

Cas no 96-20-8 (2-Amino-1-butanol)

2-Amino-1-butanol 化学的及び物理的性質

名前と識別子

-

- (±)-2-Amino-1-butanol

- (+/-)-2-Amino-1-butanol

- 2-Amino-1-butanol

- DL-2-Amino-1-butanol

- 2-Aminobutan-1-ol

- 2-Aminobutanol

- Aminobutanol

- 2-AMino-n-butyl alcohol

- ButanolaMine

- 2-Amino-1-hydroxybutane

- 2-Aminobutyl alcohol

- 1-BUTANOL, 2-AMINO-

- 1-Hydroxy-2-butylamine

- Butanol-2-amine

- 1-(Hydroxymethyl)propylamine

- r-(-)-2-amino-1-butanol

- 2-Amino-butan-1-ol

- 1-Butanol, 2-amino-, (S)-

- JCBPETKZIGVZRE-UHFFFAOYSA-N

- (+)-2-Amino-1-butanol

- D-2-Amino Butanol

- (+/-)-2-Amino

- 2-Amino-1-butanol (ACI)

- (RS)-2-Amino-1-butanol

- 1-Hydroxy-2-aminobutane

- 1-Hydroxy-sec-butylamine

- 1-Hydroxybutan-2-amine

- DL

- DL-2-Aminobutanol

- DL-α-Aminobutanol

- NSC 1068

-

- MDL: MFCD00008095

- インチ: 1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3

- InChIKey: JCBPETKZIGVZRE-UHFFFAOYSA-N

- ほほえんだ: OCC(CC)N

- BRN: 1098274

計算された属性

- せいみつぶんしりょう: 89.08410

- どういたいしつりょう: 89.084064

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 30.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 46.2

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.943 g/mL at 25 °C(lit.)

- ゆうかいてん: -2 °C (lit.)

- ふってん: 176-178 °C(lit.)

- フラッシュポイント: 華氏温度:183.2°f< br / >摂氏度:84°C< br / >

- 屈折率: n20/D 1.4510(lit.)

- PSA: 46.25000

- LogP: 0.41630

- かんど: Air Sensitive & Hygroscopic

- じょうきあつ: 0.3±0.7 mmHg at 25°C

- マーカー: 427

- ようかいせい: 水と自由に混合でき、アルコールやエーテルに溶けます。アンモニア水の匂いがします。

2-Amino-1-butanol セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2735 8

- WGKドイツ:2

- 危険カテゴリコード: 22-34-50

- セキュリティの説明: S26-S36/37/39-S45

- RTECS番号:EK9625000

-

危険物標識:

- 危険レベル:8

- 包装グループ:III

- TSCA:Yes

- 包装等級:III

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- リスク用語:R34

2-Amino-1-butanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB131258-500 ml |

(±)-2-Amino-1-butanol, 97%; . |

96-20-8 | 97% | 500ml |

€94.10 | 2022-12-28 | |

| Fluorochem | 091481-25g |

2-Aminobutan-1-ol |

96-20-8 | 95% | 25g |

£14.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A106025-25ml |

2-Amino-1-butanol |

96-20-8 | 97% | 25ml |

¥60.90 | 2023-09-04 | |

| abcr | AB131258-100 ml |

(±)-2-Amino-1-butanol, 97%; . |

96-20-8 | 97% | 100ml |

€50.60 | 2022-12-28 | |

| Enamine | EN300-19709-0.5g |

2-aminobutan-1-ol |

96-20-8 | 95% | 0.5g |

$21.0 | 2023-09-16 | |

| Enamine | EN300-19709-5.0g |

2-aminobutan-1-ol |

96-20-8 | 95% | 5g |

$29.0 | 2023-05-03 | |

| Enamine | EN300-19709-10.0g |

2-aminobutan-1-ol |

96-20-8 | 95% | 10g |

$32.0 | 2023-05-03 | |

| Enamine | EN300-19709-25.0g |

2-aminobutan-1-ol |

96-20-8 | 95% | 25g |

$38.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0684-500g |

2-Amino-1-butanol |

96-20-8 | 98.0%(GC&T) | 500g |

¥890.0 | 2022-06-10 | |

| Enamine | EN300-19709-0.05g |

2-aminobutan-1-ol |

96-20-8 | 95% | 0.05g |

$19.0 | 2023-09-16 |

2-Amino-1-butanol 合成方法

ごうせいかいろ 1

1.2 Reagents: Alumina , Nitric acid Solvents: Water ; 20 h, 120 °C; 4 h, 50 °C

1.3 Reagents: Hydrogen ; 5 h, 400 °C; 5 MPa, 400 °C → 160 °C

1.4 Reagents: Ammonia Solvents: Benzene , 1,4-Dioxane ; 160 °C

ごうせいかいろ 2

1.2 Reagents: Potassium hydroxide Solvents: Water ; 4 h, rt

- Highly exo selective, photochemically promoted cyclization of iodoallene derivatives, Journal of Heterocyclic Chemistry, 2022, 59(8), 1435-1440

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

1.2 Reagents: Sodium bicarbonate Solvents: Water

- Highly efficient and diastereoselective synthesis of 1,3-oxazolidines featuring a palladium-catalyzed cyclization reaction of 2-butene-1,4-diol derivatives and imines, Tetrahedron Letters, 2010, 51(39), 5131-5133

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

- Homogeneous hydrogenation of nitro aliphatic compounds catalyzed by Group VIII transition metal phosphine complexes, Tetrahedron, 1990, 46(21), 7403-12

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

- Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al2O3 catalyst, Reaction Kinetics and Catalysis Letters, 2007, 90(2), 373-380

ごうせいかいろ 12

ごうせいかいろ 13

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, 0 °C; 4 h, 67 °C; 67 °C → 25 °C

1.3 Reagents: Methanol ; 25 °C

1.4 Reagents: Potassium hydroxide Solvents: Water ; 3 h, reflux

- New, convenient methods of synthesis and resolution of 1,2-amino alcohols, Synthesis, 2003, (13), 1965-1967

ごうせいかいろ 14

- Bis(bicyclo[2.2.1]hepta-2,5-diene)-dichlorodirhodium, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

ごうせいかいろ 15

ごうせいかいろ 16

ごうせいかいろ 17

- A palladium-catalyzed protocol for the synthesis of 2-phenyl-3-tosyl-4-vinyloxazolidine, Zhejiang Huagong, 2010, 41(11), 13-16

ごうせいかいろ 18

ごうせいかいろ 19

2-Amino-1-butanol Raw materials

- (R)-(-)-2-Amino-1-butanol

- H-DL-Abu-OH

- 1,2-Butanediol

- 1-Butanol, 2-nitro-

- methyl 2-aminobutanoate

- tert-butyl N-(1-hydroxybutan-2-yl)carbamate

- Ethyl 2-hydroxyiminobutanoate

2-Amino-1-butanol Preparation Products

2-Amino-1-butanol 関連文献

-

Pravin G. Ingole,Neha R. Thakare,KeeHong Kim,Hari C. Bajaj,Kripal Singh,HyungKeun Lee New J. Chem. 2013 37 4018

-

Emmy C. Wijaya,Frances Separovic,Calum J. Drummond,Tamar L. Greaves Phys. Chem. Chem. Phys. 2016 18 24377

-

Nina Podjed,Barbara Modec,Rodolphe Clérac,Mathieu Rouzières,María M. Alcaide,Joaquín López-Serrano New J. Chem. 2022 46 6899

-

Emmy C. Wijaya,Frances Separovic,Calum J. Drummond,Tamar L. Greaves Phys. Chem. Chem. Phys. 2016 18 25926

-

Emmy C. Wijaya,Tamar L. Greaves,Calum J. Drummond Faraday Discuss. 2013 167 191

-

Riko Siewert,Ralf Ludwig,Sergey P. Verevkin Phys. Chem. Chem. Phys. 2021 23 25226

-

N. Seurre,J. Sepio?,K. Le Barbu-Debus,F. Lahmani,A. Zehnacker-Rentien Phys. Chem. Chem. Phys. 2004 6 2867

-

S. M. A. H. Siddiki,Abeda S. Touchy,Chandan Chaudhari,Kenichi Kon,Takashi Toyao,Ken-ichi Shimizu Org. Chem. Front. 2016 3 846

-

Pengfei Cai,Datong Wu,Xiaoyong Zhao,Yuanjiang Pan Analyst 2017 142 2961

-

Bo Li,Jie Zhang,Bei-Bei Yang,Li Li,Xiao-Xiao Yang RSC Adv. 2017 7 45714

2-Amino-1-butanolに関する追加情報

2-Amino-1-Butanol (CAS No. 96-20-8): A Comprehensive Overview of Its Synthesis, Applications, and Research Advances

2-Amino-1-butanol, also known as CAS No. 96-20-8, is a versatile organic compound with significant applications in pharmaceutical research, chemical synthesis, and biotechnology. This 2-amino-1-butanol derivative is characterized by its primary amine group and hydroxyl functionality, which enable it to act as a multifunctional intermediate in the development of novel drug candidates. Recent studies have highlighted its potential in modulating cellular signaling pathways and its role in the synthesis of bioactive molecules. The 2-amino-1-butanol molecule has been extensively investigated for its structural properties and reactivity, making it a key component in the design of therapeutic agents.

As a 2-amino-1-butanol compound, its chemical structure provides unique opportunities for functionalization. Researchers have demonstrated that the 2-amino-1-butanol molecule can undergo various reactions, including oxidation, reduction, and substitution, to generate derivatives with tailored biological activities. For instance, the introduction of functional groups at the hydroxyl or amino site can significantly alter its pharmacological profile. These modifications have been explored in the context of 2-amino-1-butanol-based drugs targeting neurodegenerative diseases, cancer, and metabolic disorders. The 2-amino-1-butanol scaffold has also been utilized in the development of antiviral agents, with recent studies showing its potential in inhibiting viral replication mechanisms.

The synthesis of 2-amino-1-butanol is a critical aspect of its application in the pharmaceutical industry. Traditional methods often involve multi-step reactions, such as the reduction of nitriles or the hydrolysis of amides, to produce this compound. However, recent advancements in catalytic chemistry have enabled more efficient and sustainable synthesis routes. For example, a 2023 study published in *Organic & Biomolecular Chemistry* reported the use of chiral catalysts to selectively produce 2-amino-1-butanol with high enantiomeric purity. This innovation has enhanced the scalability of 2-amino-1-butanol production while reducing environmental impact, aligning with the growing demand for green chemistry practices in drug development.

2-Amino-1-butanol has emerged as a key player in the field of pharmaceutical applications due to its ability to interact with various biological targets. One of its most promising areas is its role in the modulation of neurotransmitter systems. Research published in *Journal of Medicinal Chemistry* (2024) demonstrated that 2-amino-1-butanol derivatives can act as agonists or antagonists of GABA receptors, offering potential therapeutic applications for neurological disorders such as epilepsy and anxiety. Additionally, the 2-amino-1-butanol molecule has been explored for its anti-inflammatory properties, with studies indicating its ability to inhibit pro-inflammatory cytokines in immune cells.

Recent advancements in biological activity research have further expanded the potential of 2-amino-1-butanol. A 2023 study in *Bioorganic & Medicinal Chemistry Letters* revealed that 2-amino-1-butanol derivatives exhibit antitumor activity by inducing apoptosis in cancer cells. The compound’s ability to disrupt mitochondrial function and trigger programmed cell death has made it a candidate for the development of novel anticancer agents. Moreover, its role in the regulation of metabolic pathways has attracted attention in the context of diabetes and obesity research. Scientists are now investigating how 2-amino-1-butanol can modulate lipid metabolism and insulin sensitivity, potentially offering new therapeutic strategies for metabolic diseases.

The 2-amino-1-butanol molecule is also being explored for its applications in chemical synthesis and material science. Its hydroxyl group can serve as a building block for the creation of polymers and coatings with specific functional properties. For instance, a 2024 study in *Advanced Materials* highlighted the use of 2-amino-1-butanol as a precursor for the synthesis of biodegradable polymers with controlled degradation rates. These materials have potential applications in drug delivery systems and tissue engineering, where the ability to release active compounds over time is critical. The 2-amino-1-butanol-based polymers have also shown promise in the development of smart hydrogels that respond to environmental stimuli such as pH or temperature.

Despite its growing importance, the 2-amino-1-butanol molecule still faces challenges in terms of its commercialization and regulatory approval. One of the key hurdles is the need to optimize its pharmacokinetic profile to ensure adequate bioavailability and minimal side effects. Researchers are actively working on modifying the 2-amino-1-butanol structure to enhance its solubility and stability in biological systems. Additionally, there is ongoing research to identify potential toxicological risks associated with its use, particularly in long-term therapeutic applications. These efforts are crucial to ensure the safe and effective utilization of 2-amino-1-butanol in clinical settings.

In conclusion, 2-amino-1-butanol (CAS No. 96-20-8) represents a valuable compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and functional versatility have positioned it as a critical component in the development of new therapeutics and materials. As research continues to uncover its potential, the 2-amino-1-butanol molecule is expected to play an increasingly important role in advancing medical science and industrial innovation.

96-20-8 (2-Amino-1-butanol) 関連製品

- 5856-62-2(L-2-Aminobutanol)

- 13054-87-0(2-Aminobutan-1-ol)

- 1796949-50-2(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)

- 1732-96-3(Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate))

- 13935-80-3(N-(2,3-Dihydro-1H-inden-2-yl)acetamide)

- 1248041-89-5(1-(4-Cyanophenyl)ethane-1-sulfonyl chloride)

- 761390-58-3((R)-1-(3-Fluorophenyl)ethanamine)

- 64723-45-1(BENZENEETHANOL, 3-BROMO-, 4-METHYLBENZENESULFONATE)

- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)

- 1332359-61-1(1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-)